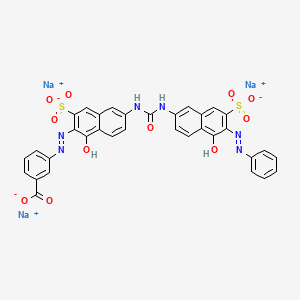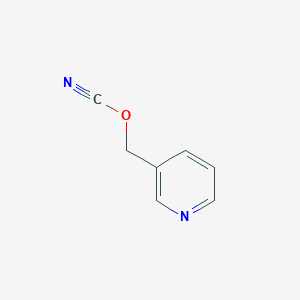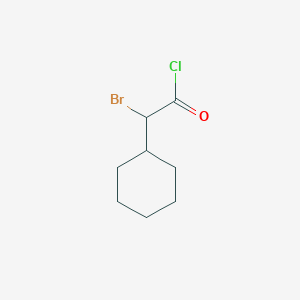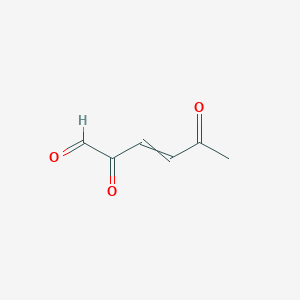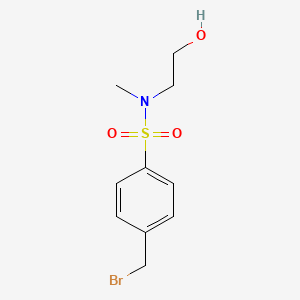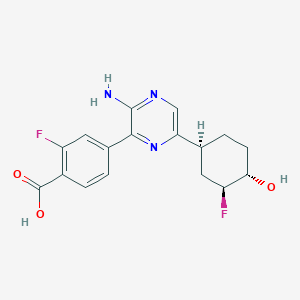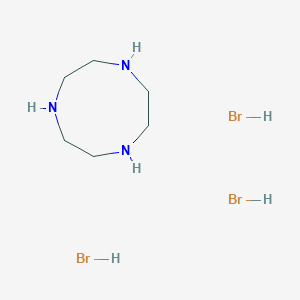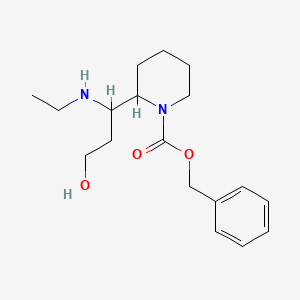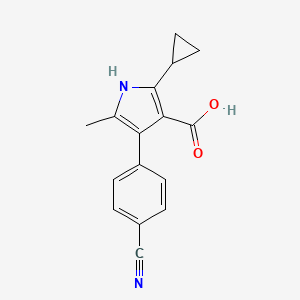
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid is a chiral compound with significant importance in various scientific fields It is known for its unique structural properties, which include a methoxy group attached to a naphthalene ring and a propionic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid typically involves several steps, starting from commercially available precursors. One common method includes the alkylation of 2-naphthol with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are also common to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as aldehydes, ketones, alcohols, and halogenated compounds.
Applications De Recherche Scientifique
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparaison Avec Des Composés Similaires
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid can be compared with other similar compounds, such as:
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A non-steroidal anti-inflammatory drug with a similar naphthalene structure.
Ketoprofen: A propionic acid derivative used for its analgesic and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for selective biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2S)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
Clé InChI |
PATHKUFURGNLJU-AWEZNQCLSA-N |
SMILES isomérique |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


